molecular formula C29H29FN4O4 B2560215 N-butyl-2-(4-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide CAS No. 1223844-84-5

N-butyl-2-(4-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide

Numéro de catalogue: B2560215
Numéro CAS: 1223844-84-5
Poids moléculaire: 516.573
Clé InChI: ALTPWBKZSUJAEB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-butyl-2-(4-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C29H29FN4O4 and its molecular weight is 516.573. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-butyl-2-(4-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is a complex organic compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C22H25FN2O3C_{22}H_{25}FN_2O_3 and a molecular weight of approximately 396.45 g/mol. The structure features a quinazoline core, which is known for its diverse biological activities, including anticancer properties.

  • Inhibition of Protein Kinases :
    • The compound has been shown to modulate protein kinase activity, which is crucial in regulating cell proliferation and survival pathways. Inhibition of specific kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Induction of Apoptosis :
    • Research indicates that this compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism is critical for eliminating cancerous cells while sparing normal cells .
  • Cell Cycle Arrest :
    • The compound has demonstrated the ability to induce G2/M phase cell cycle arrest in various cancer cell lines, further supporting its potential as an anticancer agent .

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:

Cell Line IC50 (µM) Mechanism
HCT116 (Colon Cancer)10Apoptosis induction
AGS (Gastric Cancer)15Cell cycle arrest
MCF7 (Breast Cancer)12Inhibition of protein kinases

These studies indicate that the compound exhibits potent cytotoxicity against various cancer types, primarily through apoptosis and cell cycle modulation.

Case Studies

  • Colon Cancer Treatment :
    • A study involving HCT116 cells showed that treatment with this compound resulted in significant tumor regression in xenograft models .
  • Gastric Cancer Models :
    • In AGS cell lines, the compound was found to significantly reduce cell viability and induce apoptosis markers such as cleaved caspase-3 and PARP cleavage .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-butyl-2-(4-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide exhibit promising anticancer properties. The quinazoline moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, a study highlighted the efficacy of quinazoline derivatives in targeting epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers .

Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are critical in the management of Alzheimer's disease and type 2 diabetes mellitus, respectively. In vitro studies demonstrated that similar compounds can significantly inhibit these enzymes, suggesting potential therapeutic applications .

Pharmacological Studies

Mechanisms of Action
The mechanisms through which this compound exerts its effects involve modulation of signaling pathways associated with cell survival and apoptosis. The presence of the fluorinated phenyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake .

Case Studies
Several case studies have documented the pharmacokinetics and pharmacodynamics of similar compounds. One notable study involved a derivative that demonstrated effective tumor regression in animal models when administered at specific dosages. The study emphasized the importance of structural modifications to enhance therapeutic efficacy while minimizing toxicity .

Propriétés

Numéro CAS

1223844-84-5

Formule moléculaire

C29H29FN4O4

Poids moléculaire

516.573

Nom IUPAC

N-butyl-2-[4-[1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide

InChI

InChI=1S/C29H29FN4O4/c1-3-4-15-31-26(35)16-20-10-13-22(14-11-20)34-28(37)23-7-5-6-8-25(23)33(29(34)38)18-27(36)32-21-12-9-19(2)24(30)17-21/h5-14,17H,3-4,15-16,18H2,1-2H3,(H,31,35)(H,32,36)

Clé InChI

ALTPWBKZSUJAEB-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)F

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.